molecular formula C45H79N3O6 B160527 Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxohexadecyl)amino)-1-(((1-oxohexadecyl)amino)methyl)ethyl ester CAS No. 138404-99-6

Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxohexadecyl)amino)-1-(((1-oxohexadecyl)amino)methyl)ethyl ester

Cat. No. B160527
M. Wt: 758.1 g/mol
InChI Key: PWINRWLNDIBUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxohexadecyl)amino)-1-(((1-oxohexadecyl)amino)methyl)ethyl ester is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as Glycine-extended gastrin or G-Gly. G-Gly is a peptide hormone that plays a vital role in the regulation of gastric acid secretion.

Mechanism Of Action

G-Gly acts by binding to the cholecystokinin-B (CCK-B) receptor, which is present on the surface of parietal cells in the stomach. This binding results in the activation of intracellular signaling pathways that lead to the release of gastric acid. G-Gly also stimulates the release of histamine from enterochromaffin-like cells in the stomach, which further enhances gastric acid secretion.

Biochemical And Physiological Effects

G-Gly has been shown to have a significant effect on gastric acid secretion in both animal and human studies. It has also been shown to have a role in the regulation of gastric motility and mucosal protection. G-Gly has been studied extensively for its potential therapeutic applications in the treatment of various gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcer disease.

Advantages And Limitations For Lab Experiments

One of the major advantages of using G-Gly in lab experiments is its ability to mimic the physiological response of gastric acid secretion. This makes it an ideal tool for studying the mechanisms of acid secretion and the effects of various drugs on this process. However, one of the limitations of using G-Gly is its cost and the complexity of its synthesis, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on G-Gly. One area of interest is the development of novel therapeutic agents that target the CCK-B receptor and modulate gastric acid secretion. Another potential area of research is the use of G-Gly as a diagnostic tool for various gastrointestinal disorders. Additionally, further studies are needed to understand the role of G-Gly in regulating gastric motility and mucosal protection.
Conclusion:
In conclusion, G-Gly is a synthetic compound that has gained significant attention in scientific research for its role in regulating gastric acid secretion. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications have been extensively studied. While there are some limitations to using G-Gly in lab experiments, its ability to mimic the physiological response of gastric acid secretion makes it an ideal tool for studying this process. There are several potential future directions for research on G-Gly, including the development of novel therapeutic agents and the use of G-Gly as a diagnostic tool.

Synthesis Methods

The synthesis of G-Gly is a complex process that involves multiple steps. The first step is the solid-phase peptide synthesis of the Gly-extended gastrin precursor. This precursor is then subjected to enzymatic cleavage to produce the desired G-Gly compound. The final product is purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

G-Gly has been extensively studied for its role in regulating gastric acid secretion. It has also been shown to have potential therapeutic applications in the treatment of various gastrointestinal disorders. G-Gly has been studied in vitro and in vivo to understand its mechanism of action and biochemical and physiological effects.

properties

CAS RN

138404-99-6

Product Name

Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxohexadecyl)amino)-1-(((1-oxohexadecyl)amino)methyl)ethyl ester

Molecular Formula

C45H79N3O6

Molecular Weight

758.1 g/mol

IUPAC Name

1,3-bis(hexadecanoylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C45H79N3O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-34-42(49)46-36-41(54-44(51)38-48-45(52)53-39-40-32-28-27-29-33-40)37-47-43(50)35-31-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-29,32-33,41H,3-26,30-31,34-39H2,1-2H3,(H,46,49)(H,47,50)(H,48,52)

InChI Key

PWINRWLNDIBUCE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCC(CNC(=O)CCCCCCCCCCCCCCC)OC(=O)CNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(CNC(=O)CCCCCCCCCCCCCCC)OC(=O)CNC(=O)OCC1=CC=CC=C1

Other CAS RN

138404-99-6

synonyms

1,3-bis(hexadecanoylamino)propan-2-yl 2-phenylmethoxycarbonylaminoacet ate

Origin of Product

United States

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